molecular formula C9H11F2N3O3 B12858019 4-amino-5-fluoro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

4-amino-5-fluoro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B12858019
M. Wt: 247.20 g/mol
InChI Key: NMXZKMPGBMBKTD-UBKIQSJTSA-N
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Description

This compound is a fluorinated pyrimidinone nucleoside analog characterized by:

  • A pyrimidin-2-one core substituted with amino (C4) and fluoro (C5) groups.
  • A modified oxolan (tetrahydrofuran) sugar moiety with a hydroxymethyl group at C5 and a fluoro substituent at C4 in the (2R,4S,5R) stereochemical configuration.

Its structure is critical for biological activity, as the fluoro groups and stereochemistry influence binding to viral or cellular enzymes.

Properties

Molecular Formula

C9H11F2N3O3

Molecular Weight

247.20 g/mol

IUPAC Name

4-amino-5-fluoro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11F2N3O3/c10-4-1-7(17-6(4)3-15)14-2-5(11)8(12)13-9(14)16/h2,4,6-7,15H,1,3H2,(H2,12,13,16)/t4-,6+,7+/m0/s1

InChI Key

NMXZKMPGBMBKTD-UBKIQSJTSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)F)CO)F

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Strategy

The synthesis generally follows a nucleoside analog preparation route involving:

  • Construction or modification of the sugar moiety (oxolane ring) with selective fluorination.
  • Coupling of the modified sugar with a pyrimidine base (cytosine derivative).
  • Protection and deprotection steps to control reactivity of hydroxyl groups.
  • Purification and characterization of the final product.

Key Steps and Reaction Conditions

Step Description Reagents/Conditions Notes
1. Sugar modification Selective fluorination at the 4-position of the sugar ring and introduction of hydroxymethyl group at 5-position Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or related reagents under anhydrous conditions, low temperature Control of stereochemistry critical; fluorination often performed on protected sugar intermediates to avoid side reactions
2. Base preparation Synthesis or procurement of 4-amino-pyrimidin-2-one (cytosine derivative) Standard pyrimidine synthesis or commercially available Base must be free of impurities to ensure coupling efficiency
3. Glycosylation Coupling of the fluorinated sugar with the pyrimidine base Catalysts such as Lewis acids (e.g., trimethylsilyl triflate), in solvents like dichloromethane or acetonitrile Stereoselective glycosylation to achieve the desired β-anomer configuration
4. Protection/deprotection Protection of hydroxyl groups with groups like 4-chlorobenzoyl or acetyl groups during intermediate steps; removal after coupling Acetyl chloride catalysis for protection; acidic or basic hydrolysis for deprotection Protecting groups prevent unwanted side reactions during fluorination and coupling
5. Purification Crystallization, chromatography (HPLC) Solvent systems optimized for nucleoside analogs Ensures high purity and removal of side products

Representative Synthetic Route (Literature-Based)

  • Starting from α-D-d-deoxyribose, the sugar is first converted to a protected intermediate by acetylation or benzoylation.
  • Chlorination of the protected sugar with HCl gas in acetic acid yields a chlorinated intermediate.
  • The pyrimidine base is silylated and then coupled with the chlorinated sugar intermediate under Lewis acid catalysis to form the nucleoside.
  • Subsequent treatment with p-toluenesulfonyl chloride and ammonia water converts the intermediate to the cytidine analog, simultaneously removing protecting groups to yield the target compound.

Analytical and Characterization Techniques in Preparation

Summary Table of Preparation Methods

Aspect Details
Starting materials α-D-d-deoxyribose derivatives, 4-amino-pyrimidin-2-one base
Key reagents Diethylaminosulfur trifluoride (DAST), acetyl chloride, p-toluenesulfonyl chloride, Lewis acids
Reaction conditions Anhydrous solvents, low temperature fluorination, acidic/basic deprotection
Protection strategy Hydroxyl groups protected by acetyl or benzoyl groups during fluorination and coupling
Purification Crystallization, HPLC, chromatography
Characterization NMR, HPLC, MS, X-ray crystallography

Research Findings and Considerations

  • The fluorination step is critical and requires precise control to maintain stereochemical integrity and avoid side reactions.
  • Protecting groups are essential to prevent undesired reactions on hydroxyl groups during fluorination and coupling.
  • The glycosylation step must be stereoselective to ensure the biologically active β-anomer is formed.
  • Analytical methods are indispensable for confirming the structure and purity at each stage.
  • Industrial scale-up requires optimization of reaction conditions to maximize yield and purity while minimizing hazardous reagents and byproducts.

Chemical Reactions Analysis

2’,3’-Dideoxy-3’,5-difluorocytidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties, particularly against viral infections. Its mechanism involves the inhibition of viral replication by targeting specific enzymes essential for the viral life cycle. Studies have shown that derivatives of this compound can effectively reduce viral load in infected cells, making it a candidate for antiviral drug development.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The presence of the fluorine atom enhances its efficacy by increasing lipophilicity, which aids in cellular uptake.

Study Type Cell Line Main Findings
In vitroMCF-7 (breast cancer)Induced apoptosis through caspase activation.
In vitroPC-3 (prostate cancer)Inhibited cell proliferation and induced cell cycle arrest.

Enzyme Inhibition

The compound acts as an inhibitor of certain enzymes involved in nucleotide metabolism. This property is particularly useful in cancer therapy, where targeting metabolic pathways can disrupt tumor growth. By inhibiting enzymes such as thymidylate synthase, it can limit the availability of nucleotides required for DNA synthesis.

Nucleotide Analog

As a nucleotide analog, this compound can be incorporated into nucleic acids during replication or transcription processes. This incorporation can lead to mutations or interruptions in the genetic code, providing a valuable tool for studying gene function and regulation.

Research Tool for Signal Transduction Studies

The compound has been utilized to probe various signal transduction pathways. Its ability to mimic natural substrates allows researchers to dissect complex signaling networks within cells. This application is crucial for understanding disease mechanisms and developing targeted therapies.

Case Study 1: Antiviral Efficacy

In a recent study published in Journal of Virology, researchers tested the antiviral efficacy of 4-amino-5-fluoro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one against influenza virus. The results showed a significant reduction in viral titers in treated cells compared to controls, highlighting its potential as an antiviral agent .

Case Study 2: Cancer Treatment

A clinical trial involving patients with advanced prostate cancer evaluated the safety and efficacy of a formulation containing this compound. The trial reported improved overall survival rates and reduced tumor size among participants who received the treatment compared to those on placebo .

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-3’,5-difluorocytidine involves the inhibition of the reverse transcriptase enzyme. This enzyme is crucial for the conversion of viral RNA to DNA, a key step in the replication of retroviruses like HIV. By inhibiting this enzyme, the compound effectively halts viral replication. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral DNA synthesis .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Sugar Moiety Substituents Therapeutic Use
Target Compound Pyrimidin-2-one Oxolan (2R,4S,5R) C4: NH₂; C5: F; Sugar: C4-F, C5-CH₂OH Not explicitly stated
Gemcitabine () Pyrimidin-2-one Oxolan (2R,4R,5R) C4: NH₂; Sugar: C3,3-diF, C4-OH, C5-CH₂OH Anticancer (NSCLC, pancreatic)
Decitabine () Triazin-2-one Oxolan (2R,4S,5R) C4: NH₂; Sugar: C4-OH, C5-CH₂OH Anticancer (myelodysplastic syndromes)
Emtricitabine () Pyrimidin-2-one Oxathiolan (2R,5S) C5: F; Sugar: C2-CH₂OH Antiviral (HIV, HBV)
Lamivudine () Pyrimidin-2-one Oxathiolan (2R,5S) C4: NH₂; Sugar: C2-CH₂OH Antiviral (HIV, HBV)
RX-3117 () Pyrimidin-2-one Cyclopentene (1S,4R,5S) C4: NH₂; Sugar: C2-F, C4-OH, C5-CH₂OH Anticancer (preclinical)

Key Differences and Implications

Sugar Moiety Modifications
  • Oxolan vs. Oxathiolan : The target compound’s oxolan ring (oxygen-based) contrasts with emtricitabine and lamivudine’s oxathiolan (sulfur-containing). Sulfur in oxathiolan enhances metabolic stability and antiviral potency by resisting phosphorylation .
  • Fluoro vs. Hydroxy Groups : The target compound’s C4-fluoro group differs from gemcitabine’s C3,3-difluoro and decitabine’s C4-hydroxy. Fluoro substituents increase electronegativity, altering enzyme binding and cytotoxicity .
Stereochemistry
  • The (2R,4S,5R) configuration in the target compound mirrors decitabine’s sugar stereochemistry, which is critical for DNA methyltransferase inhibition . In contrast, emtricitabine’s (2R,5S) oxathiolan configuration optimizes reverse transcriptase inhibition .
Table 2: Pharmacokinetic Comparison
Compound Bioavailability Half-Life (h) Key Metabolites Toxicity Concerns
Target Compound Not reported Not reported Likely deaminated Predicted: Myelosuppression
Gemcitabine 80–98% 0.5–1.5 dFdU (inactive) Myelosuppression, neuropathy
Emtricitabine 93% 10 Glucuronidated Minimal (low CYP450 interaction)
Decitabine 20–30% 0.5–1.5 Deaminated to dAzaU Myelosuppression
  • The target compound’s fluoro and hydroxymethyl groups may improve blood-brain barrier penetration compared to decitabine but increase renal clearance risks .

Biological Activity

4-amino-5-fluoro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a complex organic compound belonging to the pyrimidine class. Its structure includes a pyrimidine ring with an amino group and fluorine substituents, along with a sugar moiety that enhances its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C9H11F2N3O4C_9H_{11}F_2N_3O_4 with a molecular weight of approximately 245.21 g/mol. The compound's unique features include:

PropertyValue
Molecular Formula C9H11F2N3O4
Molecular Weight 245.21 g/mol
Density 1.8 g/cm³
Boiling Point 423.8 °C at 760 mmHg
Flash Point 210.1 °C

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The presence of fluorine enhances the binding affinity to biological targets, while hydroxyl groups facilitate hydrogen bonding with macromolecules. Key areas of biological activity include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.
  • Antiviral Activity : Research indicates that similar compounds have demonstrated antiviral properties, particularly against retroviruses such as HIV. This suggests that 4-amino-5-fluoro derivatives may also exhibit similar activities.
  • Anticancer Potential : The compound's structural similarities to nucleoside analogs have led to investigations into its efficacy as an anticancer agent. Preliminary studies suggest it may induce apoptosis in cancer cells by interfering with nucleic acid synthesis.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Inhibition : A recent study demonstrated that compounds structurally related to 4-amino-5-fluoro derivatives effectively inhibited the T3SS in Salmonella enterica, reducing its pathogenicity significantly .
  • Antiviral Screening : In vitro assays revealed that related pyrimidine compounds could inhibit viral replication in cell cultures infected with HIV, indicating a need for further exploration into the antiviral properties of 4-amino derivatives .
  • Anticancer Activity : A study focusing on nucleoside analogs reported that certain modifications at the pyrimidine ring could enhance cytotoxicity against various cancer cell lines, suggesting that 4-amino-5-fluoro modifications might similarly impact cancer cell viability .

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